3-(Spiro[2.5]octan-6-yl)propiolic acid
Description
3-(Spiro[2.5]octan-6-yl)propiolic acid is a spirocyclic compound featuring a propiolic acid (HC≡C-COOH) group attached to a bicyclic spiro[2.5]octane framework. The spiro architecture introduces conformational rigidity, while the propiolic acid moiety provides a reactive alkyne-carboxylic acid hybrid system.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-spiro[2.5]octan-6-ylprop-2-ynoic acid |
InChI |
InChI=1S/C11H14O2/c12-10(13)2-1-9-3-5-11(6-4-9)7-8-11/h9H,3-8H2,(H,12,13) |
InChI Key |
RALDZAPVOLBWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C#CC(=O)O)CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a cyclopropane derivative with a suitable alkyne under specific conditions . The reaction conditions often include the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-(Spiro[2.5]octan-6-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolic acid group into an alcohol or alkane, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
3-(Spiro[2.5]octan-6-yl)propiolic acid has several applications in scientific research:
Biology: The unique structure of this compound makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Spirocyclic Carboxylic Acids
Key Compounds:
- Spiro[2.5]octane-6-carboxylic acid (CAS: AS132171): Lacks the alkyne group but shares the spiro[2.5]octane core. The absence of the triple bond reduces acidity (pKa ~4.7 vs. ~1.5 for propiolic acid) and limits participation in cycloaddition reactions .
- 2-{Spiro[2.5]octan-6-yl}acetic acid (CAS: 1260826-90-1): Features a shorter acetic acid chain. The reduced steric bulk compared to propiolic acid derivatives may enhance solubility but diminishes reactivity in alkyne-specific reactions .
Table 1: Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 3-(Spiro[2.5]octan-6-yl)propiolic acid | C₁₁H₁₂O₂ | Propiolic acid, spiro | 184.21 | High acidity, alkyne reactivity |
| Spiro[2.5]octane-6-carboxylic acid | C₉H₁₂O₂ | Carboxylic acid | 168.19 | Rigid spiro core, moderate acidity |
| 2-{Spiro[2.5]octan-6-yl}acetic acid | C₁₀H₁₄O₂ | Acetic acid | 196.19 | Improved solubility, lower reactivity |
Propiolic Acid Derivatives
Key Compounds:
- 3-(Trimethylsilyl)propiolic acid (CAS: 5683-31-8): The trimethylsilyl group acts as a protective moiety for the alkyne, enabling controlled deprotection in multi-step syntheses. Unlike the spiro-substituted analog, it is less sterically hindered, facilitating nucleophilic additions .
- Aryl propiolic acids (e.g., 4-nitrophenylpropiolic acid): Aromatic substituents modulate electronic properties. Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the triple bond, while electron-donating groups (e.g., -OMe) improve yields in cyclization reactions. The spiro analog’s aliphatic substituent may impede resonance effects but enhance stability under acidic conditions .
Table 2: Reactivity Comparison
| Compound | Substituent Type | Yield in Cyclization (%) | Reaction Time (h) | Key Reactivity Notes |
|---|---|---|---|---|
| This compound | Aliphatic spiro | Data unavailable | N/A | Expected steric hindrance slows reactions vs. aryl analogs |
| 4-Methoxyphenylpropiolic acid | Electron-donating | 85 | 2.5 | Faster reaction due to aryl resonance stabilization |
| 3-(Trimethylsilyl)propiolic acid | Silyl-protected | 78 | 3.0 | Deprotection required for further functionalization |
Spirocyclic Heterocycles in Drug Discovery
Key Compounds:
- This structural feature is absent in the target compound but highlights the utility of spiro systems in bioactive molecules .
- Fumagillin (CAS: 23110-15-8): A complex spiroepoxide with antimicrobial activity. While structurally distinct, it underscores the role of spiro cores in conferring metabolic stability and target specificity .
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